1-(4-Fluorophenyl)-3-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluorophenyl)-3-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea is a useful research compound. Its molecular formula is C20H16F2N6O2 and its molecular weight is 410.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
- Modification of Analogues for Anticancer Effects: Analogous compounds to 1-(4-Fluorophenyl)-3-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea have been modified to explore anticancer effects. For instance, alkylurea derivatives synthesized from similar compounds displayed potent antiproliferative activities against various human cancer cell lines. These modifications resulted in effective anticancer agents with lower toxicity (Xiao-meng Wang et al., 2015).
Spectroscopic Properties
- Spectroscopic Analysis of Derivatives: Investigations into the spectroscopic properties of derivatives, including those with fluorine substitution, have been conducted. These studies reveal variations in fluorescence intensity and lifetime, both in solutions and solid-state, due to the quenching effect of such substituents (M. Vasilescu et al., 2004).
Antifungal Activity
- Exploring Antifungal Properties: Compounds structurally related to this compound have been evaluated for their antifungal activities. Such studies help in understanding the potential of these compounds in combating fungal infections (A. Mishra et al., 2000).
Structural Characterization
- Crystal Structure Analysis: Detailed structural characterization of compounds similar to the target molecule has been conducted. This includes determining crystal structures using synchrotron X-ray powder diffraction and other advanced techniques, which are crucial for understanding the molecular geometry and potential applications (Gülsüm Gündoğdu et al., 2017).
Neuropeptide S Antagonist Activity
- Neuropeptide S Antagonist Research: Derivatives of similar compounds have been synthesized and tested for Neuropeptide S (NPS) antagonist activity. This research contributes to understanding the interaction of these compounds with biological receptors, potentially leading to new therapeutic applications (Yanan Zhang et al., 2008).
Antimicrobial and Antibacterial Properties
- Exploring Antimicrobial Activity: Research into the antimicrobial and antibacterial properties of related compounds has been conducted. This includes synthesizing novel heterocyclic compounds containing a sulfonamido moiety and evaluating their effectiveness against various bacterial strains (M. E. Azab et al., 2013).
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N6O2/c21-14-3-1-13(2-4-14)19-26-25-17-9-10-18(27-28(17)19)30-12-11-23-20(29)24-16-7-5-15(22)6-8-16/h1-10H,11-12H2,(H2,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDGWXUZUNMANL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)OCCNC(=O)NC4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.